molecular formula C19H19NO3S2 B2755770 2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2034634-24-5

2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2755770
CAS No.: 2034634-24-5
M. Wt: 373.49
InChI Key: KELKJYLTKREHLN-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a unique combination of benzylsulfanyl, furan, thiophene, and acetamide groups

Scientific Research Applications

2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials, such as polymers, dyes, and electronic components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as benzylsulfanyl derivatives, furan derivatives, and thiophene derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

For example, the synthesis may involve:

    Preparation of Benzylsulfanyl Intermediate: Benzyl chloride reacts with thiourea to form benzylsulfanylthiourea, which is then hydrolyzed to obtain benzylsulfanyl.

    Preparation of Furan and Thiophene Intermediates: Furan and thiophene derivatives can be synthesized through various methods, including cyclization reactions and functional group modifications.

    Condensation Reaction: The benzylsulfanyl, furan, and thiophene intermediates are then condensed with acetamide under specific conditions, such as the presence of a catalyst and controlled temperature, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-1H-benzimidazole
  • 2-(benzylsulfanyl)benzonitrile
  • 2-(benzylsulfanyl)pyrimidine

Uniqueness

2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c21-18(13-24-12-15-5-2-1-3-6-15)20-14-19(22,16-8-9-23-11-16)17-7-4-10-25-17/h1-11,22H,12-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKJYLTKREHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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